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Compound of Interest

Compound Name: 5-Ethyl-2,2-dimethylheptane

Cat. No.: B14552282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

branched alkane, 5-Ethyl-2,2-dimethylheptane. Due to the absence of publicly available

experimental spectra for this specific compound, this guide presents predicted spectroscopic

data based on established principles of mass spectrometry and nuclear magnetic resonance

spectroscopy. It also includes detailed experimental protocols for the acquisition of such data,

intended to serve as a practical resource for researchers.

Core Spectroscopic Data
The structural formula of 5-Ethyl-2,2-dimethylheptane is presented below:

Molecular Formula: C₁₁H₂₄[1][2]

Molecular Weight: 156.31 g/mol [1]

Mass Spectrometry (MS)
The mass spectrum of 5-Ethyl-2,2-dimethylheptane, like other highly branched alkanes, is

expected to be characterized by extensive fragmentation.[3][4][5] The molecular ion peak (M⁺)

at m/z 156 would likely be of very low abundance or entirely absent.[4][5] Fragmentation is

dominated by cleavage at the branching points to form more stable carbocations.[3][4][5]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 5-Ethyl-2,2-dimethylheptane
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m/z Proposed Fragment Ion Structural Origin of Loss

141 [M - CH₃]⁺ Loss of a methyl group

127 [M - C₂H₅]⁺ Loss of an ethyl group

99 [M - C₄H₉]⁺
Loss of a butyl group (from the

t-butyl end)

85 [M - C₅H₁₁]⁺ Loss of a pentyl group

71 [C₅H₁₁]⁺ Pentyl cation

57 [C₄H₉]⁺
Butyl cation (tert-butyl cation is

particularly stable)

43 [C₃H₇]⁺ Propyl cation

29 [C₂H₅]⁺ Ethyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H-NMR and ¹³C-NMR spectra for 5-Ethyl-2,2-dimethylheptane are detailed

below. Chemical shifts for alkanes typically appear in the upfield region of the spectrum.[3]

Due to molecular symmetry, some carbon atoms are chemically equivalent and will produce a

single signal.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 5-Ethyl-2,2-dimethylheptane
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Carbon Atom(s)
Predicted Chemical Shift
(δ, ppm)

Multiplicity (from DEPT)

C1, C1' (2 x CH₃ on C2) ~29-31 CH₃

C2 (quaternary) ~30-32 C

C3 ~48-50 CH₂

C4 ~22-24 CH₂

C5 ~40-42 CH

C6, C6' (ethyl CH₂) ~25-27 CH₂

C7, C7' (ethyl CH₃) ~10-12 CH₃

C8 (terminal CH₃) ~14-16 CH₃

The ¹H-NMR spectrum of branched alkanes can be complex due to signal overlap.[3]

Table 3: Predicted ¹H-NMR Data for 5-Ethyl-2,2-dimethylheptane

Proton(s)
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H1, H1' (on C1,

C1')
~0.8-0.9 s - 6H

H3 ~1.1-1.3 m - 2H

H4 ~1.2-1.4 m - 2H

H5 ~1.3-1.5 m - 1H

H6, H6' ~1.2-1.4 m - 4H

H7, H7' ~0.8-0.9 t ~7 6H

H8 ~0.8-0.9 t ~7 3H
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Experimental Protocols
Mass Spectrometry
Objective: To obtain the mass spectrum of 5-Ethyl-2,2-dimethylheptane.

Methodology: Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., hexane or

dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph

(GC-MS) for separation from any impurities.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the removal of an electron from the molecule,

forming a molecular ion (M⁺), which is a radical cation.

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into

smaller, positively charged ions and neutral radicals.

Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g.,

a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their

mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of

relative ion abundance versus m/z.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C-NMR spectra of 5-Ethyl-2,2-dimethylheptane.

Methodology: 1D and 2D NMR Spectroscopy

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g.,

CDCl₃) to avoid signals from the solvent in the ¹H-NMR spectrum. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.
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¹H-NMR Acquisition:

The sample is placed in the NMR spectrometer.

A standard one-pulse ¹H-NMR experiment is performed.

Key parameters to set include the number of scans, relaxation delay, and acquisition time.

¹³C-NMR Acquisition:

A proton-decoupled ¹³C-NMR experiment is typically run to simplify the spectrum by

removing C-H coupling, resulting in a single peak for each unique carbon atom.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (Optional but Recommended for Complex Structures):

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish

connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals

that are directly bonded, aiding in the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two or three bonds, which is crucial for identifying quaternary carbons

and piecing together the carbon skeleton.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced

(e.g., to TMS at 0 ppm).
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Caption: Logical workflow for the structural elucidation of 5-Ethyl-2,2-dimethylheptane using

MS and NMR data.
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Caption: General experimental workflow for acquiring MS and NMR spectroscopic data for an

alkane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-2_2-dimethylheptane
https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-2_2-dimethylheptane
https://webbook.nist.gov/cgi/cbook.cgi?ID=62016-47-1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectroscopy_of_Branched_Chain_Alkanes.pdf
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_9_2.html
https://faculty.uobasrah.edu.iq/uploads/teaching/1741343368.pdf
https://www.benchchem.com/product/b14552282#spectroscopic-data-for-5-ethyl-2-2-dimethylheptane
https://www.benchchem.com/product/b14552282#spectroscopic-data-for-5-ethyl-2-2-dimethylheptane
https://www.benchchem.com/product/b14552282#spectroscopic-data-for-5-ethyl-2-2-dimethylheptane
https://www.benchchem.com/product/b14552282#spectroscopic-data-for-5-ethyl-2-2-dimethylheptane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14552282?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14552282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

